molecular formula C13H14N2O4 B2360495 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 885949-88-2

3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid

Cat. No.: B2360495
CAS No.: 885949-88-2
M. Wt: 262.265
InChI Key: ICIZSMZTAKEYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of pyrazole derivatives traces back to Ludwig Knorr's pioneering work in 1883, which laid the foundation for heterocyclic chemistry. While Knorr initially synthesized antipyrine (phenazone), subsequent research expanded to explore substitutions on the pyrazole core for diverse applications. The compound 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid emerged from modern efforts to optimize pyrazole-based molecules for enhanced solubility and target specificity. Its development reflects advancements in regioselective synthesis and functional group tuning, particularly through the integration of hydroxyethyl and carboxylic acid moieties.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name delineates its structure:

  • Root : Benzenecarboxylic acid (parent chain).
  • Substituents :
    • A pyrazole ring fused at position 1.
    • Pyrazole substituents :
      • 2-Hydroxyethyl at position 4.
      • Methyl at position 3.
      • Ketone at position 5.

The name 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid (CAS: 885949-88-2) adheres to IUPAC rules, ensuring unambiguous identification.

Structural Features and Molecular Properties

Chemical Formula and Molecular Weight

Property Value
Molecular formula C₁₃H₁₄N₂O₄
Molecular weight 262.26 g/mol
SMILES CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO

The formula confirms a compact heterocyclic system with balanced hydrophilicity (LogP ~1.2).

Key Functional Groups Analysis

  • Pyrazole core : A five-membered ring with adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
  • Hydroxyethyl (-CH₂CH₂OH) : Enhances aqueous solubility and metabolic stability.
  • Methyl (-CH₃) : Steric stabilization of the pyrazole ring.
  • Ketone (=O) : Electrophilic site for nucleophilic reactions.
  • Carboxylic acid (-COOH) : Facilitates salt formation and bioisosterism.

Three-Dimensional Structural Configuration

X-ray crystallography (unavailable in public records) is inferred via computational models:

  • Planarity : The pyrazole and benzene rings are coplanar, optimizing conjugation.
  • Substituent orientation :
    • Hydroxyethyl extends perpendicularly, minimizing steric clash.
    • Carboxylic acid adopts a para position relative to the pyrazole linkage.

Comparative Analysis with Related Pyrazole Derivatives

Position-Dependent Substitution Patterns

Derivative Substituents Key Differences
Celecoxib Sulfonamide at C-1 Higher COX-2 selectivity
Antipyrine Dimethyl at C-3, C-5 Lacks polar groups
Target compound Hydroxyethyl, COOH Improved solubility

The hydroxyethyl and carboxylic acid groups distinguish this compound from classical pyrazoles, enabling unique hydrogen-bonding networks.

Structure-Property Relationships

  • Solubility : The hydroxyethyl and carboxylic acid groups increase polarity, enhancing water solubility compared to nonpolar analogues (e.g., 3,5-dimethylpyrazole).
  • Stability : Methyl at C-3 reduces ring strain, while the ketone at C-5 stabilizes tautomeric forms.
  • Reactivity : The carboxylic acid enables esterification or amidation, offering synthetic versatility.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-11(5-6-16)12(17)15(14-8)10-4-2-3-9(7-10)13(18)19/h2-4,7,14,16H,5-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZSMZTAKEYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Regioselective Pyrazole Ring Formation

The cyclocondensation of hydrazine derivatives with 1,3-diketones is a foundational method for synthesizing substituted pyrazoles. For the target compound, this approach involves reacting a substituted hydrazine with a β-keto ester or diketone to form the pyrazole core. For example, ethyl acetoacetate (a 1,3-diketone analog) reacts with 2-hydroxyethylhydrazine under acidic conditions to yield the 4-(2-hydroxyethyl)-3-methylpyrazol-5-one intermediate. Subsequent coupling with 3-carboxybenzene derivatives introduces the benzoic acid moiety.

A critical advancement in this method is the use of nano-ZnO as a catalyst, which enhances reaction efficiency. Girish et al. demonstrated that nano-ZnO accelerates the condensation of phenylhydrazine with ethyl acetoacetate, achieving 95% yield in 30 minutes under solvent-free conditions. Adapting this protocol, the hydroxyethylhydrazine derivative could replace phenylhydrazine to generate the desired pyrazole ring.

Table 1: Optimization of Cyclocondensation Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Nano-ZnO Solvent-free 80 0.5 95
HCl Ethanol Reflux 4 70
Acetic acid Water 100 6 65

Functionalization of the Pyrazole Core

After forming the pyrazole ring, the 2-hydroxyethyl and benzoic acid groups are introduced. One approach involves:

  • Methylation : Treating the pyrazole intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the 3-methyl group.
  • Hydroxyethylation : Reacting the intermediate with ethylene oxide under basic conditions to introduce the 2-hydroxyethyl substituent.
  • Carboxylation : Coupling the pyrazole with 3-bromobenzoic acid via Ullmann or Suzuki-Miyaura cross-coupling to attach the carboxylic acid group.

1,3-Dipolar Cycloaddition of Diazo Compounds

Synthesis via Diazo Intermediates

The 1,3-dipolar cycloaddition of diazo compounds with acetylenic or ethylenic ketones offers an alternative route. For instance, ethyl diazoacetate reacts with propargyl ketones to form pyrazole rings. He et al. reported a zinc triflate-catalyzed cycloaddition between ethyl diazoacetate and phenylpropargyl, yielding pyrazole derivatives in 89% yield. Adapting this method, a propargyl ketone bearing a pre-installed hydroxyethyl group could be used to generate the target compound.

Oxidative Aromatization

Pyrazolines, intermediates formed during cycloaddition, require oxidation to aromatic pyrazoles. Bhat et al. described the use of iodine in acetic acid to oxidize pyrazolines to pyrazoles with 70% efficiency. For the target compound, oxidative aromatization would finalize the 5-oxo-2,5-dihydro-1H-pyrazole structure.

Multi-Step Synthesis from α,β-Ethylenic Ketones

Vinyl Ketone Precursors

α,β-Ethylenic ketones with leaving groups (e.g., bromine) react with hydrazines to form pyrazolines, which are subsequently dehydrogenated. Katritzky et al. utilized α-benzotriazolylenones to synthesize 1,3,5-trisubstituted pyrazoles. Applying this strategy:

  • A vinyl ketone with a 2-hydroxyethyl group is prepared.
  • Cyclocondensation with hydrazine forms a pyrazoline.
  • Dehydrogenation with Pd/C or DDQ yields the pyrazole ring.
  • The benzoic acid group is introduced via cross-coupling.

Salt Formation for Enhanced Bioavailability

Bis-Monoethanolamine Salt Preparation

The free acid form of the compound exhibits poor aqueous solubility (~5 µg/mL). To address this, the bis-monoethanolamine salt is prepared by dissolving the free acid in tetrahydrofuran (THF) and treating it with two equivalents of ethanolamine. This salt form increases solubility to >50 mg/mL, facilitating pharmaceutical formulation.

Table 2: Solubility Comparison
Form Solubility in Water Bioavailability
Free acid 5 µg/mL Low
Bis-monoethanolamine salt >50 mg/mL High

Challenges and Optimization Strategies

Regioselectivity Control

Non-symmetrical hydrazines or diketones often produce regioisomeric mixtures. Gosselin et al. improved regioselectivity by using aprotic dipolar solvents (e.g., DMF) and HCl, which accelerated dehydration steps and favored the desired isomer. For the target compound, optimizing solvent polarity and acid concentration could suppress byproduct formation.

Purification Techniques

Flash chromatography and recrystallization are critical for isolating the pure compound. The patent literature emphasizes filtering the free acid solution to remove contaminants before salt formation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid can undergo various types of chemical reactions including:

  • Oxidation: : Introduction of additional oxygen atoms.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Typical conditions involve controlled temperature, pressure, and pH to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used, potentially leading to derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth in various cancer models. A notable example is the compound's ability to induce apoptosis in prostate cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

Another area of application is its antimicrobial efficacy. The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Studies reveal that it can effectively control pest populations while being less harmful to non-target species. This dual action makes it an attractive option for sustainable agriculture .

Polymer Chemistry

In materials science, the compound is explored for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under various environmental conditions .

Case Study 1: Anticancer Activity in Prostate Cancer Models

A study conducted by researchers at Helwan University focused on the anticancer effects of 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid on prostate cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation published in Advances in Basic and Applied Sciences, the anti-inflammatory effects were assessed using an acute model of inflammation. The compound was administered to test subjects, resulting in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it could be beneficial for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets would require more detailed biological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with three structurally related pyrazole derivatives (Table 1).

Table 1: Key Structural Features of Target Compound and Analogs
Compound Name Substituents on Pyrazole Ring Benzene Ring Functional Group Notable Features
Target Compound 4-(2-hydroxyethyl), 3-methyl Carboxylic acid High polarity, hydrogen bonding
3-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonic acid 4-azo, 3-methyl Sulfonic acid Enhanced acidity, hydrophilic
4-(2-Hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide 4-(2-hydroxyethyl), 3-methyl Carboximidamide Basic nitrogen, potential H-bonding
Ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate 4-propenylidene, 3-methyl Ethyl ester Lipophilic, reduced solubility

Physicochemical Properties

Acidity and Solubility: The target compound’s carboxylic acid group (pKa ~2-3) confers moderate acidity, comparable to acetic acid. Its hydroxyethyl group enhances water solubility relative to non-polar analogs. Sulfonic acid analog : The sulfonic acid group (pKa ~-1) increases acidity and solubility in aqueous media, making it suitable for applications requiring high hydrophilicity. Ethyl ester analog : The ester group reduces polarity, lowering water solubility but improving lipid membrane permeability.

The sulfonic acid analog offers additional H-bond donors/acceptors, while the carboximidamide provides a basic nitrogen for interactions with acidic residues.

Research Tools and Methodologies

While direct studies on the target compound are absent in the evidence, computational and experimental tools referenced could aid further analysis:

  • AutoDock4 : For predicting binding modes of the carboxylic acid group with protein targets.
  • SHELXL : For crystallographic refinement if single-crystal data becomes available.

Commercial Availability and Suppliers

The carboximidamide analog is commercially available (Santa Cruz Biotechnology, Catalog #sc-314032), priced at $96/500 mg . The target compound’s absence from supplier lists suggests it may be a novel or niche research chemical.

Biological Activity

3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid, also known by its CAS number 885949-88-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H26N4O3C_{17}H_{26}N_{4}O_{3}, with a molecular weight of 334.42 g/mol. Its structure features a pyrazole ring, which is significant in various biological activities.

PropertyValue
Molecular FormulaC17H26N4O3C_{17}H_{26}N_{4}O_{3}
Molecular Weight334.42 g/mol
CAS Number885949-88-2

Antioxidant Activity

Research indicates that compounds with pyrazole structures often exhibit antioxidant properties. A study demonstrated that derivatives of pyrazole can scavenge free radicals effectively, suggesting that this compound may similarly contribute to oxidative stress reduction in biological systems .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response . This suggests potential applications in treating diseases characterized by chronic inflammation.

Antimicrobial Properties

Preliminary investigations have revealed that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This activity positions it as a candidate for developing new antibacterial agents .

The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound may modulate receptor activity, influencing pathways related to inflammation and cellular stress responses .

Study on Antioxidant Properties

A recent study evaluated the antioxidant capacity of various pyrazole derivatives, including our compound of interest. Using DPPH and ABTS assays, it was found that the compound significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant agent .

Anti-inflammatory Research

In a controlled trial involving animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of inflammatory markers, supporting its therapeutic potential in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes, including pyrazole ring formation through cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization at the 4-position with 2-hydroxyethyl groups. Key steps include:

  • Esterification/alkylation : Use mild conditions (e.g., DCC/DMAP catalysis) to avoid side reactions during hydroxyl group introduction .
  • Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves pyrazole ring protons (δ 6.5–8.5 ppm) and benzenecarboxylic acid protons. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • FTIR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3400 cm⁻¹) .
  • MS : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns. Note: Isomeric byproducts (e.g., regioisomers) may require chromatographic separation prior to analysis .

Q. What are the best practices for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC. Use Chromolith® columns for rapid separation of degradation products .
  • Storage recommendations : Store in inert atmospheres (N₂) at -20°C to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring (e.g., hydroxyethyl vs. methyl groups) influence bioactivity, and what experimental designs validate these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., ethyl, halogen, aryl groups). Test antimicrobial activity via MIC assays (e.g., against S. aureus) and enzyme inhibition (e.g., COX-2) .
  • Statistical analysis : Apply ANOVA to compare bioactivity across analogs. For contradictory results (e.g., enhanced activity in one assay but reduced in another), use multivariate regression to identify dominant substituent effects .

Q. What computational strategies can predict reaction mechanisms and optimize synthesis pathways for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in pyrazole ring formation .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts/solvents. ICReDD’s approach integrates experimental data with computational predictions to refine reaction conditions iteratively .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for structurally similar pyrazole-carboxylic acid derivatives?

  • Methodological Answer :

  • Meta-analysis : Compile data from multiple studies and stratify by assay type (e.g., cell-based vs. enzymatic). Use funnel plots to assess publication bias .
  • Mechanistic studies : Perform transcriptomics/proteomics on treated cells to identify off-target effects. For example, AMPK activation (observed in some pyrazole derivatives) may explain cytotoxicity unrelated to antimicrobial activity .

Methodological Resources

  • Synthetic Optimization : ICReDD’s reaction design framework .
  • Analytical Techniques : USP/Ph Eur guidelines for HPLC/FTIR validation .
  • Data Analysis : Multivariate regression for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.